tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, an epoxide, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) are often used.
Major Products: The major products formed from these reactions include diols from oxidation, reduced azetidine derivatives, and substituted azetidine compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways .
Biology and Medicine: Its reactivity and functional groups make it a valuable building block for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it useful for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate involves its interaction with various molecular targets. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in drug design to create compounds that can selectively target specific proteins or enzymes.
Comparison with Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
Comparison: Compared to similar compounds, tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate is unique due to the presence of both an epoxide and a hydroxyl group. This combination of functional groups provides a distinct reactivity profile, making it more versatile in synthetic applications.
Properties
CAS No. |
2279126-24-6 |
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Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(oxiran-2-ylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-6-11(14,7-12)4-8-5-15-8/h8,14H,4-7H2,1-3H3 |
InChI Key |
AVNCADUPNASVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2CO2)O |
Purity |
95 |
Origin of Product |
United States |
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